molecular formula C7H9N3 B8011753 5H,6H,7H-cyclopenta[b]pyrazin-6-amine

5H,6H,7H-cyclopenta[b]pyrazin-6-amine

Cat. No.: B8011753
M. Wt: 135.17 g/mol
InChI Key: ZFDQATMGAFBWGX-UHFFFAOYSA-N
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Description

5H,6H,7H-cyclopenta[b]pyrazin-6-amine is a nitrogen-containing heterocyclic compound It features a fused ring system combining a cyclopentane ring with a pyrazine ring, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine . This reaction is facilitated by the presence of alkylating agents and a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, which then undergo intramolecular cyclization to form the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-cyclopenta[b]pyrazin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

5H,6H,7H-cyclopenta[b]pyrazin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit certain enzymes by binding to their active sites . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-cyclopenta[b]pyrazin-6-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-5-3-6-7(4-5)10-2-1-9-6/h1-2,5H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDQATMGAFBWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=NC=CN=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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